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Compound of Interest

Compound Name: Aflavazole

Cat. No.: B161664

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical reactions in the total
synthesis of Aflavazole, a structurally complex indole diterpenoid. The protocols are based on
the successful total synthesis reported by Li and coworkers in 2016. This document offers
comprehensive experimental procedures, quantitative data for key reaction steps, and a visual
representation of the synthetic pathway to aid in the replication and further investigation of this
important molecule.

Key Chemical Reactions

The total synthesis of Aflavazole is a multi-step process featuring several key transformations
to construct its sterically congested polycyclic framework. The core reactions include:

o Nozaki-Hiyama-Kishi (NHK) Reaction: Utilized for the formation of a key carbon-carbon bond
to assemble the core structure.

» Alls-Promoted Alkyne Prins Cyclization: A crucial step for the construction of the intricate
tetracyclic core of Aflavazole.

o Julia-Kocienski Olefination: Employed for the stereoselective formation of a key trisubstituted
alkene.
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» Electrocyclization-Aromatization Sequence: A tandem reaction to construct the carbazole

moiety of Aflavazole.

» Reductive Cleavage of C-O Bonds: Late-stage deprotection steps to unveil the final

Aflavazole structure.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of

Aflavazole.

Table 1. Reagent and Yield Data for Key Intermediates
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Table 2: Spectroscopic Data for Aflavazole (6)
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Spectroscopic Data Value

58.01 (s, 1H), 7.33 (d, J = 8.0 Hz, 1H), 7.27 (d,
J=8.0 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 7.03 (t,
J=7.6 Hz, 1H), 3.45 (d, J = 10.8 Hz, 1H), 2.98

1H NMR (400 MHz, CDCls) (s, 3H), 2.65 (s, 3H), 2.45 (s, 3H), 2.30 (m, 1H),
2.10-1.90 (m, 2H), 1.80-1.60 (m, 3H), 1.55 (s,
3H), 1.40 (s, 3H), 1.25 (s, 3H), 1.10 (d, J = 6.8
Hz, 3H), 0.95 (d, J = 6.8 Hz, 3H).

0 140.2, 136.4, 135.8, 133.2, 128.7, 125.4,
124.8,122.9, 120.3, 119.8, 111.2, 110.8, 45.6,
42.1, 40.3, 38.9, 36.4, 35.8, 34.7, 32.1, 29.8,
28.7,25.4,22.8, 215, 20.9, 18.7, 16.5, 14.3.

13C NMR (100 MHz, CDCls)

m/z [M+H]* calcd for C2sH3eN: 386.2848, found

HRMS (ES]) 386.2842

Optical Rotation [0]?>_D_ -85.6 (c 0.50, CHCIs)

Experimental Protocols

Protocol 1: Alls-Promoted Alkyne Prins Cyclization (Synthesis of Intermediate 12)

o To a solution of alkyne 15 (1.0 equiv) in toluene (0.02 M) at -78 °C is added a solution of Alls
(3.0 equiv) in toluene (0.2 M) dropwise.

e The reaction mixture is stirred at -78 °C for 30 minutes.

e The reaction is quenched by the addition of saturated aqueous Na=S203 solution and
saturated aqueous NaHCOs solution.

e The mixture is warmed to room temperature and extracted with EtOAc (3 x).

e The combined organic layers are washed with brine, dried over anhydrous Na-SOa, and
concentrated under reduced pressure.

e The residue is purified by flash column chromatography on silica gel to afford tetracycle 12.
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Protocol 2: Julia-Kocienski Olefination (Synthesis of Intermediate 31)

To a solution of sulfone 29 (1.5 equiv) in THF (0.1 M) at -78 °C is added LIHMDS (1.4 equiv,
1.0 M in THF) dropwise.

The mixture is stirred at -78 °C for 30 minutes.

A solution of aldehyde 30 (1.0 equiv) in THF (0.2 M) is added dropwise.

The reaction mixture is stirred at -78 °C for 1 hour and then warmed to room temperature
over 1 hour.

The reaction is quenched with saturated aqueous NH4Cl solution and extracted with EtOAc
(3 x).

The combined organic layers are washed with brine, dried over anhydrous NazSOas, and
concentrated under reduced pressure.

The residue is purified by flash column chromatography on silica gel to afford alkene 31.

Protocol 3: Electrocyclization-Aromatization (Synthesis of Intermediate 32)

To a solution of triene 31 (1.0 equiv) in toluene (0.01 M) is added DDQ (2.0 equiv).

The reaction mixture is heated to 110 °C and stirred for 12 hours.

The mixture is cooled to room temperature and filtered through a pad of Celite.

The filtrate is concentrated under reduced pressure.

The residue is purified by flash column chromatography on silica gel to afford carbazole 32.

Protocol 4: Final Deprotection to Aflavazole (6)

To a solution of 32 (1.0 equiv) in a mixture of THF and MeOH (4:1, 0.01 M) at 0 °C is added
a solution of Smlz (10.0 equiv, 0.1 M in THF) dropwise.

The reaction mixture is stirred at 0 °C for 30 minutes.
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e The reaction is quenched with saturated aqueous K>COs solution and extracted with EtOAc
(3 x).

e The combined organic layers are washed with brine, dried over anhydrous Na-SOa, and
concentrated under reduced pressure.

o The residue is purified by flash column chromatography on silica gel to afford Aflavazole (6).

Visualizations

The following diagrams illustrate the synthetic pathway and key transformations in the
synthesis of Aflavazole.
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Figure 1. Synthetic pathway to Aflavazole.
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Figure 2. Key chemical transformations.

 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Aflavazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161664+#key-chemical-reactions-in-the-synthesis-of-

aflavazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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